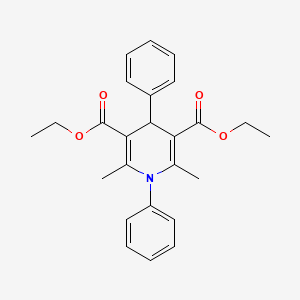
diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two ethyl ester groups, two methyl groups, and two phenyl groups attached to a pyridine ring.
Preparation Methods
The synthesis of diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other functional groups.
Scientific Research Applications
Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent due to its ability to modulate calcium ion channels.
Industry: In the industrial sector, it is used as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate involves its interaction with calcium ion channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which in turn reduces muscle contraction and lowers blood pressure. The compound’s ability to modulate calcium ion channels makes it a potential therapeutic agent for cardiovascular diseases .
Comparison with Similar Compounds
Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina. Unlike this compound, nifedipine has a nitro group attached to the pyridine ring.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine. It has a different substitution pattern on the pyridine ring, which affects its pharmacokinetic properties.
Felodipine: Similar to nifedipine and amlodipine, felodipine is used to treat hypertension.
Properties
CAS No. |
53219-37-7 |
|---|---|
Molecular Formula |
C25H27NO4 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27NO4/c1-5-29-24(27)21-17(3)26(20-15-11-8-12-16-20)18(4)22(25(28)30-6-2)23(21)19-13-9-7-10-14-19/h7-16,23H,5-6H2,1-4H3 |
InChI Key |
WMAHDMXTJVMTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















